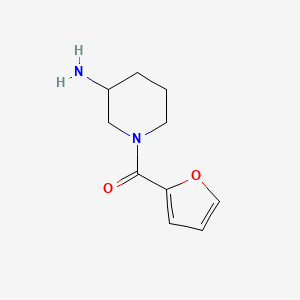

1-(2-Furoyl)piperidin-3-amine

Vue d'ensemble

Description

1-(2-Furoyl)piperidin-3-amine is a chemical compound that is derived from the reaction of furoic acid derivatives with amine groups. The compound is of interest due to its potential applications in organic synthesis and pharmaceutical chemistry. The papers provided offer insights into the synthesis and properties of related compounds, which can be used to infer information about 1-(2-Furoyl)piperidin-3-amine.

Synthesis Analysis

The synthesis of related compounds, such as 1-(2-Furoyl)piperazine, involves the esterification of 2-furoic acid with methanol, followed by a reaction with piperazine . Although the specific synthesis of 1-(2-Furoyl)piperidin-3-amine is not detailed, similar methods could potentially be applied, substituting piperazine with piperidine to achieve the desired compound. The reaction conditions, such as temperature and solvent, would need to be optimized for the synthesis of 1-(2-Furoyl)piperidin-3-amine.

Molecular Structure Analysis

The molecular structure of 1-(2-Furoyl)piperidin-3-amine can be characterized by spectroscopic methods such as 1H NMR and IR, as demonstrated for 1-(2-Furoyl)piperazine . These techniques provide information about the functional groups present and the overall molecular framework. The presence of the furoyl group and the piperidin-3-amine moiety would be expected to influence the chemical shifts and absorption bands observed in these spectroscopic analyses.

Chemical Reactions Analysis

The chemical reactivity of 1-(2-Furoyl)piperidin-3-amine can be inferred from related compounds. For instance, the ring-transformation reaction of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones with piperidine results in the formation of lactone-ring-opened amides and pyrrolecarboxamides under different conditions . This suggests that 1-(2-Furoyl)piperidin-3-amine could also undergo similar transformations, potentially leading to the formation of novel pyrrole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Furoyl)piperidin-3-amine would likely include moderate solubility in organic solvents such as ethanol, as indicated by the synthesis of related compounds in such media . The compound's melting point, boiling point, and stability would depend on the specific structure and substituents present. The furoyl group is known to confer rigidity and planarity to the molecule, which could affect its physical properties and reactivity.

Applications De Recherche Scientifique

Synthesis of N-heterocycles

1-(2-Furoyl)piperidin-3-amine might be involved in the synthesis of N-heterocyclic compounds, as similar structural motifs are found in the synthesis of diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial in the formation of many natural products and therapeutically relevant molecules, indicating the potential use of 1-(2-Furoyl)piperidin-3-amine in medicinal chemistry and drug development (Philip et al., 2020).

Copper-catalyzed C-N Bond Forming Reactions

In the context of copper-catalyzed cross-coupling reactions, compounds structurally related to 1-(2-Furoyl)piperidin-3-amine, such as piperidine derivatives, are used as coupling partners to form C-N bonds. This application is significant in organic synthesis, potentially highlighting the role of 1-(2-Furoyl)piperidin-3-amine in developing recyclable catalyst systems for pharmaceuticals and fine chemicals production (Kantam et al., 2013).

Reactions with C- and N-Nucleophiles

The reactivity of furanone derivatives with C- and N-nucleophiles might provide insights into the chemical behavior of 1-(2-Furoyl)piperidin-3-amine. Such reactions lead to a wide array of compounds, including amides and heterocyclic compounds, which are important in pharmaceutical and agrochemical industries (Kamneva et al., 2018).

Role in Fine Organic Synthesis

Amino-1,2,4-triazoles derivatives, which share functional similarities with 1-(2-Furoyl)piperidin-3-amine, are used extensively in fine organic synthesis. They serve as raw materials for producing agricultural products, pharmaceuticals, dyes, and high-energy materials, suggesting potential industrial applications of 1-(2-Furoyl)piperidin-3-amine in similar domains (Nazarov et al., 2021).

Biogenic Amine Research

While not directly related to 1-(2-Furoyl)piperidin-3-amine, research on biogenic amines and their implications in food safety, spoilage, and toxicology may provide a broader context for understanding the significance of amine-functionalized compounds in health and environmental sciences. This research is crucial for assessing the safety and quality of food products, potentially implicating 1-(2-Furoyl)piperidin-3-amine in related studies (Bulushi et al., 2009).

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-(2-Furoyl)piperidin-3-amine, is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

(3-aminopiperidin-1-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9/h2,4,6,8H,1,3,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCSFKGMAJEDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649232 | |

| Record name | (3-Aminopiperidin-1-yl)(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Furoyl)piperidin-3-amine | |

CAS RN |

1082766-25-3 | |

| Record name | Methanone, (3-amino-1-piperidinyl)-2-furanyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082766-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Aminopiperidin-1-yl)(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)

![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)

![{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B1292975.png)